molecular formula C8H7Cl2NO2 B7866931 Methyl 2-amino-3,6-dichlorobenzoate

Methyl 2-amino-3,6-dichlorobenzoate

Cat. No.: B7866931
M. Wt: 220.05 g/mol
InChI Key: FAASGTKBZHSTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3,6-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,6-dichlorobenzoate typically involves the esterification of 2-amino-3,6-dichlorobenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

2-amino-3,6-dichlorobenzoic acid+methanolH2SO4Methyl 2-amino-3,6-dichlorobenzoate+water\text{2-amino-3,6-dichlorobenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-amino-3,6-dichlorobenzoic acid+methanolH2​SO4​​Methyl 2-amino-3,6-dichlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,6-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted benzoic acid derivatives, nitro compounds, and amines, depending on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 2-amino-3,6-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chlorine groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,6-dichlorobenzoate
  • Methyl 2-amino-3,5-dichlorobenzoate
  • Methyl 2-amino-3,6-dibromobenzoate

Uniqueness

Methyl 2-amino-3,6-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms and the amino group on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-amino-3,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASGTKBZHSTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3,6-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3,6-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3,6-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3,6-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3,6-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3,6-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.